molecular formula C10H16Cl2N4 B2570323 (6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride CAS No. 1261230-55-0

(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride

Cat. No.: B2570323
CAS No.: 1261230-55-0
M. Wt: 263.17
InChI Key: IMXMPXHQVKPTFA-UHFFFAOYSA-N
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Description

(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride is a chemical compound with the molecular formula C10H16Cl2N4 It is a derivative of pyrimidine and piperidine, featuring a chloro-substituted pyrimidine ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-pyrimidine and piperidine.

    Formation of Intermediate: The 6-chloro-pyrimidine is reacted with a suitable reagent to introduce a methyl group at the 4-position, forming an intermediate compound.

    Piperidine Introduction: The intermediate is then reacted with piperidine under controlled conditions to form the desired product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include:

    Reactor Design: Use of reactors with precise temperature and pressure control.

    Purification: Implementation of purification techniques such as crystallization or chromatography to isolate the pure compound.

    Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with modified functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.

    Pharmacology: The compound is studied for its potential biological activities and interactions with various molecular targets.

    Chemical Biology: It serves as a tool compound for investigating biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by:

    Binding to Receptors: It can bind to specific receptors or enzymes, modulating their activity.

    Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Modulating Signaling Pathways: It can influence cellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-pyrimidin-4-yl)-piperidin-3-ylmethyl-amine hydrochloride: A closely related compound with a similar structure but different substitution pattern.

    4-Amino-N-(6-chloro-5-methoxy-pyrimidin-4-yl)benzene-sulfonamide: Another compound with a chloro-substituted pyrimidine ring, used in different applications.

Uniqueness

(6-Chloro-pyrimidin-4-yl)-methyl-piperidin-3-yl-amine hydrochloride is unique due to its specific substitution pattern and the presence of both pyrimidine and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

6-chloro-N-methyl-N-piperidin-3-ylpyrimidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4.ClH/c1-15(8-3-2-4-12-6-8)10-5-9(11)13-7-14-10;/h5,7-8,12H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXMPXHQVKPTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNC1)C2=CC(=NC=N2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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